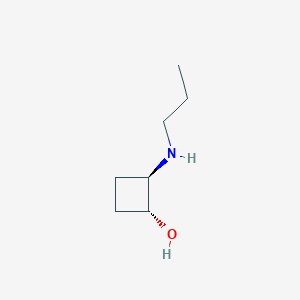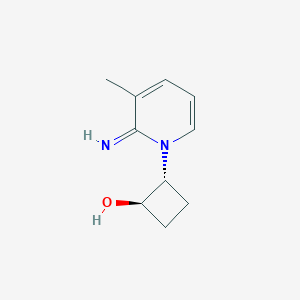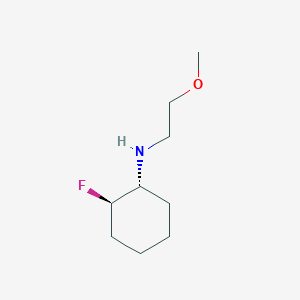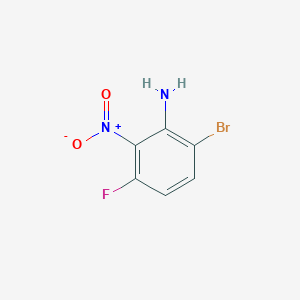
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
Overview
Description
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine is a cyclobutylamine compound that has gained attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents, which can transfer the trifluoromethyl group to the desired position on the cyclobutyl ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutylamines.
Scientific Research Applications
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in different applications.
Cyclobutanemethanamine derivatives: Compounds with similar cyclobutylamine structures but different substituents.
Uniqueness
(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine is unique due to its specific trifluoromethyl group attached to the cyclobutyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-6(2)3-7(4-6,5-12)8(9,10)11/h3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSULWWIQVGFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492442.png)


![trans-2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492446.png)
![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
![1-{[4-(Dimethylamino)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1492452.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)
![trans-2-{[2-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1492456.png)

![N-[(1-fluorocyclopentyl)methyl]-3,5-dimethylaniline](/img/structure/B1492459.png)
![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)


